Lipophilicity Profile vs. Methylisothiazolinone (MIT)
The 2,5-dimethyl substitution pattern creates a distinct molecular topology compared to the common analog methylisothiazolinone (MIT, 2-methyl-4-isothiazolin-3-one). Computed partition coefficient (LogP), a key descriptor for lipophilicity and membrane penetration, is 0.755 for the target compound . This is markedly higher than the LogP of -0.83 reported for MIT [1], indicating significantly greater lipophilicity. This difference in physicochemical properties is known to modulate the biological activity and toxicological profile within the isothiazolinone class [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 0.755 (Computed) |
| Comparator Or Baseline | Methylisothiazolinone (MIT): -0.83 (Computed) |
| Quantified Difference | Δ LogP ≈ 1.58 (Target compound is ~1.6 log units more lipophilic) |
| Conditions | In silico prediction; standard computational methods. MIT LogP value from compiled characterization table in PMC. |
Why This Matters
A higher LogP suggests enhanced membrane permeability, which could translate to a different bioactivity profile or biocidal mechanism compared to the less lipophilic MIT, making it a candidate for applications requiring deeper penetration into biological matrices or non-aqueous systems.
- [1] Characterisation of structures and chemical properties of isothiazolinones. Table 1. PMC. View Source
- [2] Silva, C., et al. (2025). Isothiazolinone biocides as aromatase inhibitors: SAR/QSAR analysis. A negative correlation between IC50 and LogP was demonstrated. View Source
